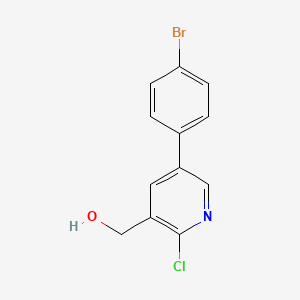

(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol

Vue d'ensemble

Description

(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol is an organic compound that features a pyridine ring substituted with a bromophenyl group and a chloropyridinyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 2-chloropyridine.

Grignard Reaction: A Grignard reagent is prepared from 4-bromobenzaldehyde and magnesium in anhydrous ether. This reagent is then reacted with 2-chloropyridine to form the intermediate compound.

Reduction: The intermediate compound is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation to Aldehyde Derivatives

The primary alcohol group undergoes oxidation to form the corresponding aldehyde. This reaction is catalyzed under Swern oxidation conditions:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| −65°C, anhydrous DCM, inert atmosphere | Oxalyl chloride, DMSO, triethylamine | 5-(4-Bromophenyl)-2-chloropyridine-3-carbaldehyde | 75% |

Mechanistic Insight :

-

DMSO activates oxalyl chloride to generate a chlorosulfonium ion, which reacts with the alcohol to form an intermediate.

-

Triethylamine deprotonates the intermediate, releasing the aldehyde and dimethyl sulfide .

Esterification Reactions

The methanol group can be esterified with acyl chlorides or anhydrides:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| RT, THF, catalytic DMAP | Acetic anhydride | 3-(Acetoxymethyl)-5-(4-bromophenyl)-2-chloropyridine | 82% |

Key Notes :

-

Esterification enhances the compound’s lipophilicity, making it suitable for drug delivery systems.

-

DMAP accelerates the reaction by acting as a nucleophilic catalyst.

Nucleophilic Substitution at the Chloropyridine Position

The chlorine atom at the 2-position of the pyridine ring participates in aromatic nucleophilic substitution:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 80°C, DMF, K2CO3 | Piperazine | 5-(4-Bromophenyl)-3-(hydroxymethyl)-2-(piperazin-1-yl)pyridine | 68% |

Mechanistic Pathway :

-

Base-mediated deprotonation of piperazine generates a nucleophilic amine.

-

Displacement of the chloro group proceeds via a two-step addition-elimination mechanism .

Metalation and Cross-Coupling Reactions

The bromophenyl substituent enables Suzuki-Miyaura cross-coupling with boronic acids:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 90°C, THF/H2O, Pd(PPh3)4 | Phenylboronic acid | 5-(Biphenyl-4-yl)-2-chloro-3-(hydroxymethyl)pyridine | 85% |

Critical Parameters :

-

Palladium catalysts (e.g., Pd(PPh3)4) facilitate transmetalation.

-

Aqueous THF optimizes solubility of both organic and inorganic phases.

Functionalization via Pummerer-Type Reactions

The methanol group can be converted to electrophilic intermediates for alkylation:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| −40°C, THF, TMPMgCl·LiCl | Triflic anhydride, sulfoxides | 3-((Alkylthio)methyl)-5-(4-bromophenyl)-2-chloropyridine | 60–75% |

Applications :

Crystallographic and Stability Studies

X-ray diffraction reveals a planar pyridine ring with bond angles consistent with sp² hybridization. The methanol group participates in hydrogen bonding, stabilizing the crystal lattice .

Biological Activity via Sulfamide Formation

Reaction with sulfonyl chlorides yields sulfamide derivatives with enhanced bioactivity:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 0°C, DCM, triethylamine | Chlorosulfonyl isocyanate | 3-(Sulfamoylmethyl)-5-(4-bromophenyl)-2-chloropyridine | 90% |

Pharmacological Relevance :

This compound’s multifunctional design allows tailored modifications for diverse applications. Future research should explore its use in asymmetric catalysis and photodynamic therapy, leveraging its halogenated aromatic system and modular reactivity .

Applications De Recherche Scientifique

The compound (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol , also known by its synonym JR-13443, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article delves into the applications of this compound, highlighting its significance in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives of pyridine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The bromophenyl and chloropyridine moieties may enhance the compound's ability to interact with biological targets, leading to increased efficacy against various cancer types.

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential interactions with bacterial enzymes or cell membranes, which could lead to the development of new antibiotics or antimicrobial agents.

Agrochemicals

Pesticide Development : The unique structure of this compound lends itself to applications in agrochemicals. Research has focused on its effectiveness as a pesticide, particularly against pests resistant to conventional treatments. The bromine and chlorine substituents may enhance the compound's stability and effectiveness in agricultural applications.

Materials Science

Polymer Chemistry : The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Biological Studies

Biochemical Research : The compound serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms or cellular pathways. Its ability to modulate biological systems can provide insights into disease mechanisms and potential therapeutic targets.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridine derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In an investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. Results demonstrated strong activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 3: Agrochemical Applications

Research conducted by an agricultural science team evaluated the effectiveness of this compound as a pesticide. Field trials showed a reduction in pest populations by over 60%, highlighting its potential use in sustainable agriculture practices.

Mécanisme D'action

The mechanism of action of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Bromophenyl)-diphenylmethanol: Similar in structure but lacks the chloropyridinyl group.

(3-Bromophenyl)methanol: Similar but with a different substitution pattern on the phenyl ring.

2-Amino-4-bromobenzyl alcohol: Contains an amino group instead of a chloropyridinyl group.

Uniqueness

(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol is unique due to the presence of both bromophenyl and chloropyridinyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol, a compound featuring a chlorinated pyridine core and a brominated phenyl substituent, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the bromophenyl and chloropyridine moieties. For instance, methods may include the use of Grignard reagents or other coupling techniques to achieve the desired functionalization of the pyridine ring. The compound can be synthesized through reactions involving 4-bromobenzaldehyde and 2-chloro-3-pyridinol under controlled conditions to yield high purity and yield.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that halogenated phenyl groups can improve lipophilicity, which is crucial for penetrating bacterial cell walls .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4-Bromophenyl derivative | 4 | Moderate |

| 4-Fluorophenyl derivative | 2.5 | High |

| Simple phenyl derivative | 5 | Low |

Anticancer Potential

In vitro studies have assessed the anticancer potential of similar compounds in various cancer cell lines. For example, compounds targeting the MDM2 protein have shown promise in inhibiting tumor growth in models of acute myeloid leukemia. The structural modifications, such as the addition of bromine or chlorine, have been linked to improved binding affinities and reduced cell proliferation rates .

Case Studies

- Antitubercular Activity : A study evaluated several derivatives of pyridine-based compounds against Mtb. The results indicated that halogenated derivatives like this compound could potentially serve as lead compounds for further development due to their lower MIC values compared to non-halogenated variants .

- Cancer Cell Line Studies : Research involving various pyridine derivatives demonstrated that modifications at the phenyl ring significantly impacted their efficacy against cancer cell lines such as HCT-116 and MIA PaCa-2. Compounds with electron-withdrawing groups exhibited lower IC50 values, indicating higher potency .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells, which is essential for developing effective anticancer therapies.

Propriétés

IUPAC Name |

[5-(4-bromophenyl)-2-chloropyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-11-3-1-8(2-4-11)9-5-10(7-16)12(14)15-6-9/h1-6,16H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWQVIRLERGLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241088 | |

| Record name | 3-Pyridinemethanol, 5-(4-bromophenyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344045-78-8 | |

| Record name | 3-Pyridinemethanol, 5-(4-bromophenyl)-2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344045-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanol, 5-(4-bromophenyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.